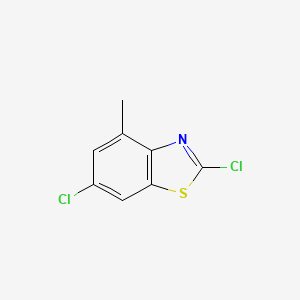

2,6-Dichloro-4-methyl-1,3-benzothiazole

Descripción general

Descripción

2,6-Dichloro-4-methyl-1,3-benzothiazole is a heterocyclic compound that features a benzene ring fused with a thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, industrial processes, and scientific research. The presence of chlorine and methyl groups on the benzothiazole ring enhances its chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-methyl-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenol with 2,6-dichloro-4-methylbenzaldehyde. This reaction can be catalyzed by various agents, including iodine, in solvents such as dimethylformamide (DMF) or dichloromethane. The reaction conditions often require moderate temperatures and can be facilitated by microwave irradiation to enhance the yield and reduce reaction time .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can optimize the production process and minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dichloro-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), solvents (DMF, ethanol), catalysts (iodine, base).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products:

- Substituted benzothiazoles

- Sulfoxides and sulfones

- Dihydrobenzothiazoles

Aplicaciones Científicas De Investigación

2,6-Dichloro-4-methyl-1,3-benzothiazole is a heterocyclic compound with a benzene ring fused to a thiazole ring, possessing chlorine and methyl groups that enhance its chemical reactivity and biological activity. This compound is of interest in medicinal chemistry, industrial processes, and scientific research.

Scientific Research Applications

This compound has a wide array of applications in scientific research:

- Medicinal Chemistry It serves as a building block in synthesizing pharmacologically active compounds, including antimicrobial and anticancer agents. Benzothiazoles, the class of compounds to which this compound belongs, have been known to interact with various biological targets via mechanisms such as binding inhibition and antagonistic activity.

- Biology This compound is studied as a potential fluorescent probe in biological imaging, owing to its unique photophysical properties.

- Industry It is an intermediate in producing dyes, pigments, and other industrial chemicals.

- Environmental Science Researches explore its role in pollutant degradation and its potential use in environmental remediation.

This compound belongs to the benzothiazole family, known for diverse biological activities. These compounds can inhibit enzymes and receptors by binding to their active sites, act as antagonists to various biochemical pathways, and induce reactive oxygen species (ROS) production, leading to oxidative damage in cells.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii.

Minimum Inhibitory Concentration (MIC) values for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

| Acinetobacter baumannii | 1.5 |

Anticancer Agents

Benzothiazole derivatives have demonstrated a wide spectrum of biological activities, including antitumor effects . Hydrazine-based benzothiazoles have exhibited anti-tumor potential against Hela (cervical cancer) and COS-7 (kidney fibroblast cancer) cell lines .

Analogs

This compound is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and biological activity compared to its analogs.

- 2,6-Dichlorobenzothiazole Lacks the methyl group, resulting in different reactivity and biological activity compared to this compound.

- 4-Methylbenzothiazole Lacks the chlorine atoms, affecting its chemical properties and applications compared to this compound.

- Benzothiazole The parent compound without any substituents, used as a reference for studying the effects of substitution compared to this compound.

Mecanismo De Acción

The mechanism of action of 2,6-Dichloro-4-methyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.

Pathways: The compound can induce oxidative stress in cells, leading to apoptosis or cell death. It may also interfere with DNA replication and repair mechanisms, contributing to its anticancer properties.

Comparación Con Compuestos Similares

2,6-Dichlorobenzothiazole: Lacks the methyl group, resulting in different reactivity and biological activity.

4-Methylbenzothiazole: Lacks the chlorine atoms, affecting its chemical properties and applications.

Benzothiazole: The parent compound without any substituents, used as a reference for studying the effects of substitution.

Uniqueness: 2,6-Dichloro-4-methyl-1,3-benzothiazole is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and biological activity compared to its analogs

Actividad Biológica

2,6-Dichloro-4-methyl-1,3-benzothiazole is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This article focuses on the biological activity of this particular compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C₇H₄Cl₂N₂S

Molecular Weight: 207.09 g/mol

IUPAC Name: this compound

The structure of this compound features a benzothiazole core with two chlorine atoms and a methyl group at specific positions. This configuration influences its biological reactivity and activity against various pathogens.

Benzothiazoles, including this compound, interact with biological targets through several mechanisms:

- Binding Inhibition: Compounds in this class can inhibit enzymes and receptors by binding to their active sites.

- Antagonistic Activity: They may act as antagonists to various biochemical pathways.

- Oxidative Stress Induction: Some derivatives have been shown to produce reactive oxygen species (ROS), leading to oxidative damage in cells.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

| Acinetobacter baumannii | 1.5 |

These findings suggest that the compound is effective against critical pathogens listed by the WHO .

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The following table summarizes the IC50 values for different cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

These results indicate that the compound may serve as a potential lead in developing new anticancer therapies .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzothiazoles, including this compound, it was found that this compound exhibited superior activity against Staphylococcus aureus, particularly in strains resistant to methicillin (MRSA). The study concluded that it could be a promising candidate for treating resistant bacterial infections .

Case Study 2: Anticancer Potential

Another study focused on the anticancer properties of benzothiazole derivatives demonstrated that this compound significantly inhibited cell proliferation in MDA-MB-231 cells via apoptosis induction. The mechanism was linked to ROS generation and subsequent activation of caspase pathways .

Propiedades

IUPAC Name |

2,6-dichloro-4-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NS/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJWHNRJIJINEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365959 | |

| Record name | 2,6-dichloro-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81561-05-9 | |

| Record name | 2,6-Dichloro-4-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81561-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.